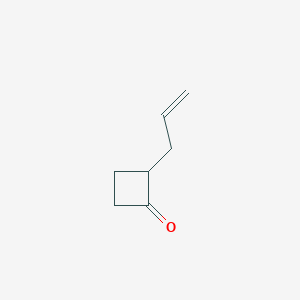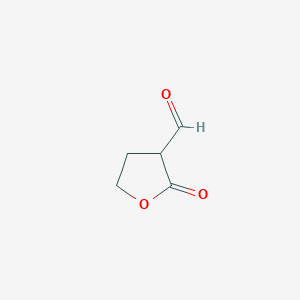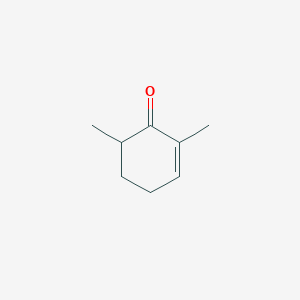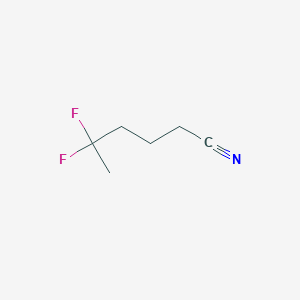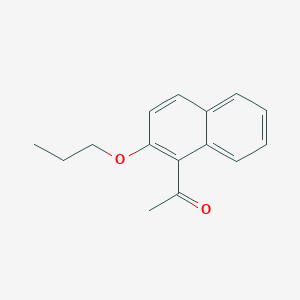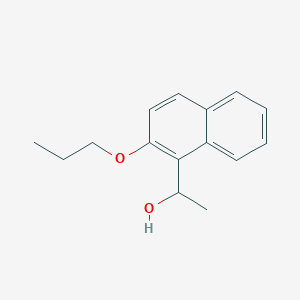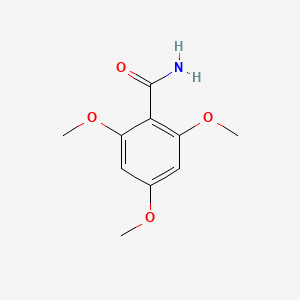
1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an ethylamine moiety attached to a benzene ring
準備方法
The synthesis of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-methoxy-4-trifluoromethylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using ethylamine and a reducing agent such as sodium cyanoborohydride.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl positions, often using reagents like sodium hydride or organolithium compounds.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, organolithium compounds.
Major products formed from these reactions include ketones, alcohols, and substituted derivatives.
科学的研究の応用
1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
作用機序
The mechanism of action of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine can be compared with other similar compounds, such as:
2-Methoxy-4-trifluoromethylphenylamine: Lacks the ethylamine moiety, resulting in different chemical and biological properties.
4-Methoxy-2-trifluoromethylphenyl-ethylamine: Positional isomer with potentially different reactivity and biological activity.
1-(2-Methoxy-4-trifluoromethylphenyl)-propylamine: Contains a propylamine group instead of an ethylamine, which may affect its pharmacokinetics and pharmacodynamics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
1-[2-methoxy-4-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-6(14)8-4-3-7(10(11,12)13)5-9(8)15-2/h3-6H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPFYSOLOKMUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
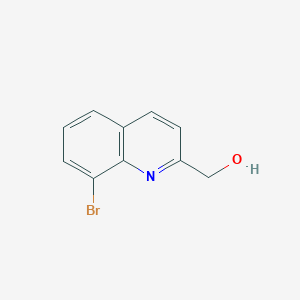
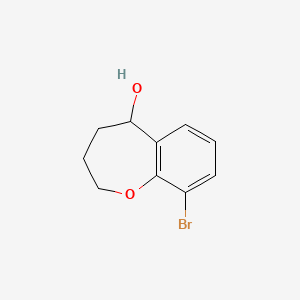
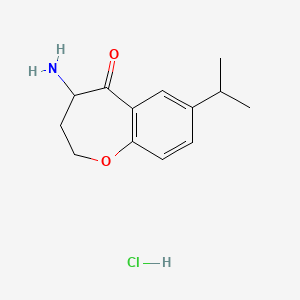
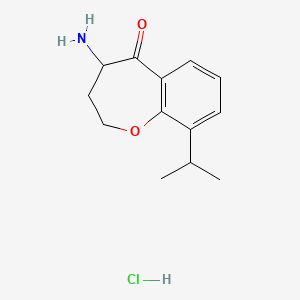
![4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride](/img/structure/B7905679.png)
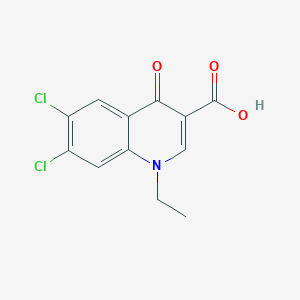
![4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride](/img/structure/B7905687.png)
